1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolopyrimidine core with a trifluoromethyl-substituted phenyl piperazine moiety, making it a promising candidate for various biological applications.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, in a favorable manner . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various biochemical reactions, contributing to its versatile biological activities .
Cellular Effects
Triazole derivatives have been reported to show promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
It is known that triazoles can interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, particularly in enzyme inhibition.
Triazolothiadiazine derivatives: These compounds also feature a triazole ring fused with another heterocycle and are known for their diverse pharmacological activities.
1,2,3-Triazole analogues: These compounds have a triazole ring and are used in various applications, including as bioactive molecules and materials
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Key Features:
- The presence of a trifluoromethyl group enhances its biological properties.
- The triazolo and piperazine moieties contribute to its pharmacological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have indicated that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL .
-
Anticancer Potential
- Triazole derivatives have shown promise in cancer treatment. Compounds structurally related to the target compound were evaluated for cytotoxic activity against human cancer cell lines. Notably, one study reported a compound with a triazole-thione structure exhibiting potent activity against MCF-7 breast cancer cells .
- Antithrombotic Properties
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of E. coli and S. aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent. -
Cytotoxicity Assessment
In vitro assays conducted on MCF-7 cells revealed that the compound induced apoptosis at concentrations as low as 0.5 µM, suggesting a strong anticancer effect attributed to its unique chemical structure.
Properties
IUPAC Name |
3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLSYOOOLSMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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